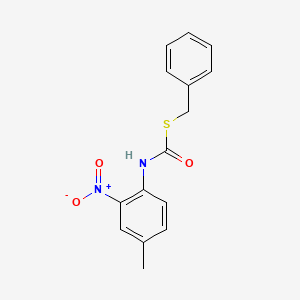
S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate: is an organic compound with the molecular formula C15H14N2O3S and a molecular weight of 302.354 g/mol . This compound is part of a class of thiocarbamates, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate typically involves the reaction of benzyl isothiocyanate with 4-methyl-2-nitroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving thiocarbamates.
Biology:
- Investigated for its potential biological activities, including antibacterial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the thiocarbamate moiety can interact with proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .
Comparación Con Compuestos Similares
- S-Benzyl N-(2-chloro-4-nitrophenyl)thiocarbamate
- S-Benzyl N-(2-chloro-5-nitrophenyl)thiocarbamate
- S-Benzyl N-(2-(trifluoromethyl)phenyl)thiocarbamate
- S-Benzyl N-(4-chloro-2-methoxyphenyl)thiocarbamate
Uniqueness: S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate is unique due to the presence of the 4-methyl-2-nitrophenyl group, which imparts specific chemical and biological properties. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it distinct from other thiocarbamates.
Propiedades
Número CAS |
195140-23-9 |
|---|---|
Fórmula molecular |
C15H14N2O3S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
S-benzyl N-(4-methyl-2-nitrophenyl)carbamothioate |
InChI |
InChI=1S/C15H14N2O3S/c1-11-7-8-13(14(9-11)17(19)20)16-15(18)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
Clave InChI |
UISNSONREJUYCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)SCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



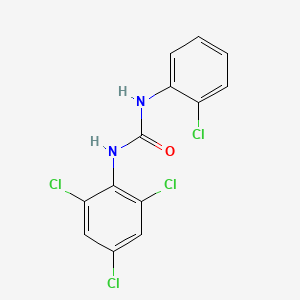
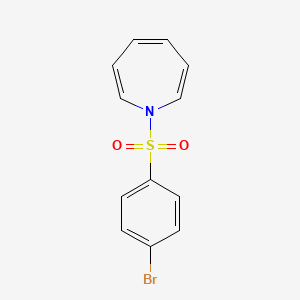

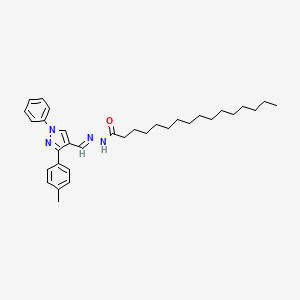
![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

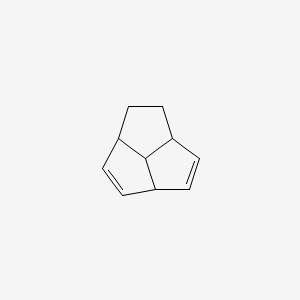
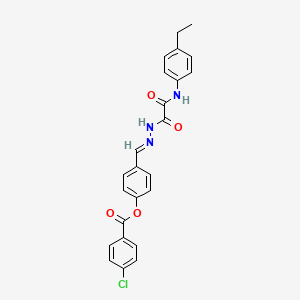
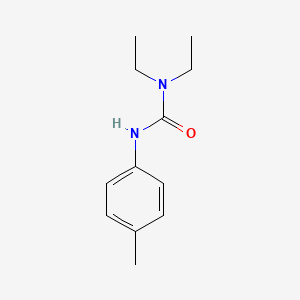
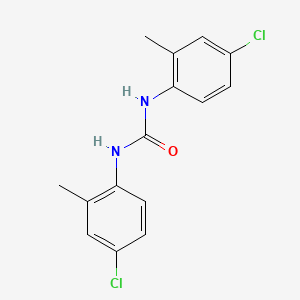
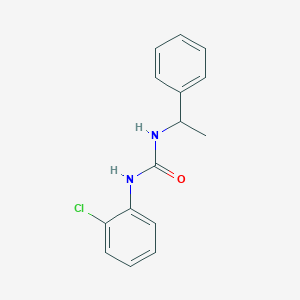
![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)

